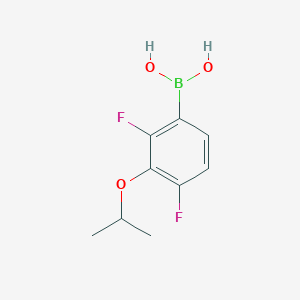

2,4-Difluoro-3-isopropoxyphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2,4-difluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXLJWCQTYVYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001199402 | |

| Record name | Boronic acid, B-[2,4-difluoro-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451390-95-6 | |

| Record name | Boronic acid, B-[2,4-difluoro-3-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2,4-difluoro-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-isopropoxyphenylboronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate fluorinated phenol derivative.

Isopropoxylation: The phenol derivative undergoes an isopropoxylation reaction to introduce the isopropoxy group at the 3 position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-3-isopropoxyphenylboronic acid is known to undergo several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and an organic solvent (e.g., toluene or ethanol).

Oxidation: Often performed using hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields the corresponding phenol derivative.

Substitution: Results in substituted phenylboronic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid is an organic compound belonging to the class of arylboronic acids. These molecules have a boron atom bonded to an aromatic ring (aryl group) and two hydroxyl groups (OH). The structure of 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid incorporates additional functional groups. It has the molecular formula C10H13BF2O3 and a molecular weight of approximately 230.02 g/mol. The presence of difluoro and isopropoxy groups enhances its reactivity and solubility, making it valuable in various chemical applications.

While 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid itself is not a common research subject, similar arylboronic acids have been explored in various scientific investigations.

Reactions

Boronic acids are known for their versatile reactivity. 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid can participate in several key reactions:

- Suzuki-Miyaura coupling

- Negishi coupling

Applications

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid finds applications in various fields:

- Organic Synthesis It serves as a building block for synthesizing. Due to the presence of the boronic acid group, 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid can participate in various chemical reactions, particularly those involving the formation of new carbon-carbon bonds. This property makes it a potential candidate for use in organic synthesis, specifically in reactions like Suzuki-Miyaura coupling and Negishi coupling.

- Interaction studies Interaction studies involving 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid focus on its binding affinity with various biomolecules. These studies often utilize techniques. Such investigations are crucial for understanding its potential therapeutic roles and mechanisms of action.

Wirkmechanismus

The primary mechanism of action for 2,4-Difluoro-3-isopropoxyphenylboronic acid in chemical reactions involves its role as a boronic acid reagent. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms and the isopropoxy group can influence the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Difluoro-Isopropoxyphenylboronic Acid Isomers

Key Observations :

- Electronic Effects : Fluorine atoms at the 2- and 4-positions (as in the target compound) create a meta-directing electronic environment, enhancing stability during coupling reactions compared to ortho-substituted isomers like 2,3-difluoro-4-isopropoxyphenylboronic acid .

- Steric Hindrance : The 3-isopropoxy group introduces steric bulk, which can reduce reaction rates but improve selectivity in crowded catalytic systems .

Comparison with Non-Isopropoxy Analogues

Table 2: Boronic Acids with Alternative Substituents

Key Findings :

- Reactivity : The absence of an isopropoxy group in 2,4-difluorophenylboronic acid (CAS 193353-34-3) results in faster coupling kinetics but lower regioselectivity due to reduced steric control .

- Solubility: Hydroxyl-substituted analogues (e.g., 2,6-difluoro-3-hydroxyphenylboronic acid) exhibit poor solubility in non-polar media, restricting their utility in standard Suzuki reactions .

Biologische Aktivität

2,4-Difluoro-3-isopropoxyphenylboronic acid is an organoboron compound notable for its unique chemical structure, which includes two fluorine atoms and an isopropoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₁₄B F₂ O₂

- Molecular Weight : 215.99 g/mol

- Structure : The presence of the boronic acid functional group allows for specific interactions with biomolecules, particularly in glycoprotein isolation and enzyme inhibition.

Anticancer Potential

Research indicates that boronic acids, including this compound, may exhibit anticancer properties through their ability to inhibit specific enzymes involved in cancer metabolism. A study demonstrated that fluorinated derivatives can modulate hexokinase activity, which is crucial for glycolysis in cancer cells. The inhibition of glycolysis can lead to reduced energy production in tumors, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Boronic acids are known to interact with bacterial enzymes, potentially disrupting essential metabolic processes. Preliminary studies suggest that this compound may inhibit certain bacterial strains, although specific data on its efficacy against various pathogens is still under investigation.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in active sites of enzymes, leading to inhibition of their activity.

- Interaction with Biomolecules : The fluorine atoms may enhance binding affinity to target proteins or nucleic acids, thereby influencing cellular pathways associated with growth and survival.

Case Studies

-

Glycolytic Inhibition in Cancer Cells :

- A study evaluated the effects of various boronic acids on glycolysis in glioblastoma multiforme (GBM) cells. Results indicated that fluorinated derivatives exhibited significant cytotoxic effects compared to non-fluorinated counterparts. The IC50 values suggested enhanced potency under hypoxic conditions, a common feature in tumor microenvironments .

-

Antimicrobial Activity :

- In vitro assays have shown that this compound possesses inhibitory effects against certain Gram-positive bacteria. The exact mechanism is still being elucidated but may involve disruption of cell wall synthesis or metabolic pathways.

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for introducing the isopropoxy group into fluorophenylboronic acid frameworks?

The isopropoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized fluorophenylboronic acid precursor. For example, substituting a nitro or halogen group at the 3-position with isopropanol under basic conditions (e.g., K2CO3 in DMF at 80–100°C) is a common approach. Ensure boronic acid protection (e.g., as a pinacol ester) during substitution to prevent side reactions . Post-synthesis, deprotection with aqueous HCl or acidic resins restores the boronic acid functionality.

Q. How can researchers verify the purity and structural integrity of 2,4-difluoro-3-isopropoxyphenylboronic acid after synthesis?

Use a combination of analytical techniques:

- HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per industry standards) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions. For example, the isopropoxy group’s methyl protons appear as a septet (~1.3 ppm) in ¹H NMR, while fluorine atoms in ortho/para positions exhibit distinct coupling patterns in ¹⁹F NMR .

- Mass spectrometry (MS) to validate the molecular ion peak (e.g., [M+H]+ or [M−H]−).

Advanced Research Questions

Q. How do electron-withdrawing substituents (fluoro, isopropoxy) influence the reactivity of phenylboronic acids in Suzuki-Miyaura cross-coupling reactions?

Fluorine’s strong electron-withdrawing effect reduces the electron density of the boronic acid, enhancing its electrophilicity and accelerating transmetallation. However, steric hindrance from the isopropoxy group may slow reaction kinetics. Computational studies (DFT/B3LYP) on analogous compounds show that substituent orientation affects frontier orbital energy levels, impacting oxidative addition efficiency . Optimize catalyst systems (e.g., Pd(PPh3)4 with K2CO3 in THF/H2O) to balance electronic and steric effects .

Q. What strategies mitigate contradictions in reported yields for cross-coupling reactions involving sterically hindered boronic acids?

Contradictions often arise from variations in:

- Catalyst loading : Higher Pd concentrations (5–10 mol%) may compensate for steric hindrance.

- Solvent polarity : Polar aprotic solvents (DMSO, DMF) improve solubility of bulky substrates.

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but risk boronic acid decomposition. Systematic Design of Experiments (DoE) can identify critical parameters. For example, reports yields >80% for similar compounds under anhydrous, oxygen-free conditions .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

Density Functional Theory (DFT) calculations can model the acid’s pKa and hydrolysis pathways. Studies on 3-formylphenylboronic acid analogs reveal pH-dependent tautomerization between trigonal (boronic acid) and tetrahedral (boronate) forms, affecting stability . Simulate aqueous solvation using implicit solvent models (e.g., PCM) to predict optimal storage conditions (e.g., pH 7–9, 0–6°C) .

Q. What experimental and computational methods resolve ambiguities in vibrational spectra assignments for fluorinated boronic acids?

Combine Raman spectroscopy and FT-IR with DFT-based vibrational frequency calculations . For example, correlates B-O stretching modes (1,250–1,350 cm⁻¹) and C-F vibrations (1,100–1,200 cm⁻¹) with computed spectra, resolving overlapping peaks . Isotopic labeling (e.g., ¹⁰B/¹¹B) can further distinguish boronic acid-specific vibrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.